7-[5-[(氨基磺酰)氨基]-5-脱氧-β-D-呋喃核糖基]-5-[2-(2-乙氧基-6-氟苯基)乙炔基]-7H-吡咯并[2,3-d]嘧啶-4-胺
描述
TAS4464 is a highly potent and selective inhibitor of NEDD8 (IC50 of 0.955 nM). TAS4464 selectively inhibited NAE relative to the other E1s UAE and SAE. TAS4464 treatment inhibited cullin neddylation and subsequently induced the accumulation of CRL substrates such as CDT1, p27, and phosphorylated IκBα in human cancer cell lines. TAS4464 showed greater inhibitory effects than those of the known NAE inhibitor MLN4924 both in enzyme assay and in cells. Cytotoxicity profiling revealed that TAS4464 is highly potent with widespread antiproliferative activity not only for cancer cell lines but also patient derived tumor cells. TAS4464 showed prolonged target inhibition in human tumor xenograft mouse models; weekly or twice a week TAS4464 administration led to prominent antitumor activity in multiple human tumor xenograft mouse models including both hematologic and solid tumors without marked weight loss. As a conclusion, TAS4464 is the most potent and highly selective NAE inhibitor reported to date, showing superior antitumor activity with prolonged target inhibition. It is, therefore, a promising agent for the treatment of a variety of tumors including both hematologic and solid tumors. These results support the clinical evaluation of TAS4464 in hematologic and solid tumors.
科学研究应用
Oncology: Antitumor Activity
TAS4464 has been identified as a highly potent and selective inhibitor of the NEDD8-Activating Enzyme (NAE), which plays a crucial role in the neddylation pathway . This pathway is involved in the regulation of cullin-RING ubiquitin ligase complexes (CRLs), which are essential for cancer cell growth and survival . By inhibiting NAE, TAS4464 suppresses neddylation, leading to the accumulation of CRL substrates and inducing apoptosis in cancer cells . It has shown antitumor activity in diverse cancer models, including both hematologic and solid tumors .
Pharmacodynamics: Mechanism of Action
The mechanism of action of TAS4464 involves the formation of a NEDD8-TAS4464 adduct, achieving nanomolar inhibition of NAE . This selective inhibition results in the disruption of the neddylation pathway, which is often deregulated in cancer, making NAE a therapeutic target . TAS4464’s action leads to the inactivation of CRLs and the accumulation of their substrate proteins, which are critical for tumor cell survival .
Pharmacokinetics: Absorption and Distribution
The pharmacokinetic profile of TAS4464 includes its administration and distribution in the body. It has been studied in phase 1 clinical trials, where it was administered every seven days by intravenous infusion . The study aimed to determine the maximum tolerated dose and to understand the drug’s behavior in the body, including absorption, distribution, metabolism, and excretion .
Clinical Trials: Efficacy and Safety
TAS4464 has entered clinical trials to evaluate its efficacy and safety in patients with advanced solid tumors . These trials are crucial for determining the therapeutic potential of TAS4464 and for identifying any dose-limiting toxicities, particularly those affecting liver function .
Therapeutic Effects: Anticancer Potential
In preclinical models, TAS4464 has demonstrated impressive antitumor activities, including the inhibition of cell growth and induction of apoptosis in various cancer cell lines . It has shown potential as a valuable therapeutic option for patients with advanced soft tissue sarcoma (STS), especially in xenograft models that respond poorly to other treatments .
Drug Interactions: Contraindications and Cautions
As with any therapeutic agent, it is essential to consider potential drug interactions when administering TAS4464. While specific interactions have not been detailed in the available literature, general drug interaction principles apply, and careful monitoring is required when TAS4464 is used in combination with other medications .
Future Research Directions: Overcoming Challenges
Future research on TAS4464 should focus on overcoming the challenges posed by its side effects, particularly hepatotoxicity, and exploring its full potential in cancer therapy . Further investigation into the mechanisms of NAE inhibitor-induced liver function abnormalities is required to develop safer and more effective treatment strategies .
作用机制
Target of Action
TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme (NAE) . NAE is an essential E1 enzyme of the NEDD8 conjugation (neddylation) pathway, which controls cancer cell growth and survival through activation of cullin-RING ubiquitin ligase complexes (CRL) .
Mode of Action
TAS4464 selectively inhibits NAE relative to other E1 enzymes such as the ubiquitin-activating enzyme (UAE) and SUMO-activating enzyme (SAE) . The inhibition of NAE by TAS4464 leads to the suppression of cullin neddylation, which subsequently induces the accumulation of CRL substrates such as CDT1, p27, and phosphorylated IκBα in human cancer cell lines .
Biochemical Pathways
TAS4464 affects both the intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation . In each apoptotic pathway, TAS4464 induces the mRNA transcription of the intrinsic proapoptotic factor NOXA and decreases that of the extrinsic antiapoptotic factor c-FLIP . The signaling pathway of the CRL substrate c-Myc is enriched after TAS4464 treatment .
Pharmacokinetics
A first-in-human phase 1 study of tas4464 in patients with advanced solid tumors has been conducted . The study investigated the maximum tolerated dose (MTD) of TAS4464 using an accelerated titration design .
Result of Action
TAS4464 has shown antitumor activity in diverse cancer models . It induces apoptotic cell death in various acute myeloid leukemia (AML) cell lines . TAS4464 treatment results in the activation of both the caspase-9-mediated intrinsic apoptotic pathway and caspase-8-mediated extrinsic apoptotic pathway in AML cells . This leads to complete tumor remission in a human AML xenograft model .
Action Environment
The action of TAS4464 can be influenced by environmental factors such as liver function. Abnormal liver function test (LFT) changes were the most common treatment-related adverse events in a phase 1 study . These effects were dose-dependent but considered reversible . Further evaluation of the mechanism of NEDD8-activating enzyme inhibitor-induced abnormal liver function is required .
属性
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O6S/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32)/t15-,17-,18-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTRUHFXPVXWRD-QTQZEZTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。